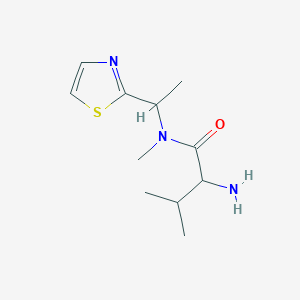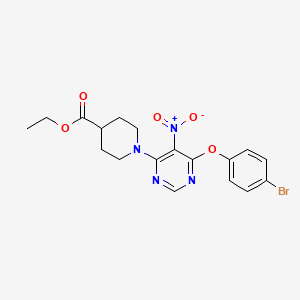
Verticine;Dihydroisoimperialine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Peimine can be synthesized through various chemical routes, although the extraction from natural sources remains the most common method. The synthetic routes often involve complex organic reactions, including cyclization and alkylation processes. Specific reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of peimine typically involves the extraction from Fritillaria bulbs. The process includes drying the bulbs, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify peimine .
化学反応の分析
Types of Reactions
Peimine undergoes various chemical reactions, including:
Oxidation: Peimine can be oxidized to form peiminine, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups in peimine, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired product .
Major Products
The major products formed from these reactions include peiminine and various substituted derivatives of peimine, each with distinct biological activities .
科学的研究の応用
Peimine has a wide range of scientific research applications:
Chemistry: Peimine is studied for its unique chemical structure and reactivity, providing insights into alkaloid chemistry.
Biology: Research focuses on peimine’s interaction with cellular pathways and its potential as a therapeutic agent.
作用機序
Peimine exerts its effects through multiple mechanisms:
Ion Channel Inhibition: Peimine inhibits voltage-dependent sodium and potassium channels, contributing to its analgesic and anti-inflammatory effects.
Receptor Modulation: Peimine acts on muscarinic receptors, particularly the M2 subtype, influencing smooth muscle relaxation and exocrine secretion.
Pathway Inhibition: Peimine inhibits the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival, thereby exerting antitumor effects
類似化合物との比較
Peimine is compared with other alkaloids such as:
Peiminine: A closely related compound with similar biological activities but differing in its oxidation state.
Ginsenosides: Terpenoids from Panax ginseng with anti-inflammatory and antitumor properties, but differing in chemical structure and specific biological targets.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities, differing in its polyphenolic structure
Peimine’s uniqueness lies in its broad spectrum of biological activities and its specific interactions with ion channels and receptors, making it a versatile compound in both traditional and modern medicine .
特性
分子式 |
C27H45NO3 |
|---|---|
分子量 |
431.7 g/mol |
IUPAC名 |
(10S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27+/m1/s1 |
InChIキー |
IUKLSMSEHKDIIP-PGYMOFOESA-N |
異性体SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(C6[C@@]5(CCC(C6)O)C)O)(C)O |
正規SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)


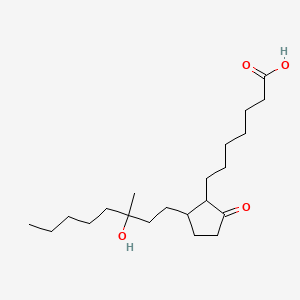
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
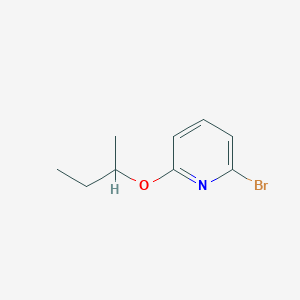
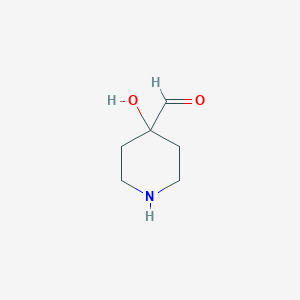


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
